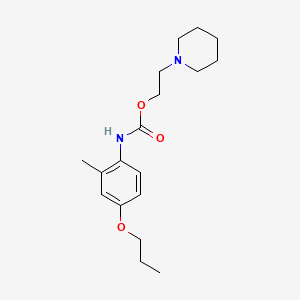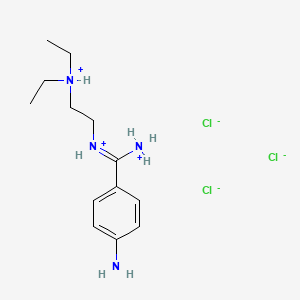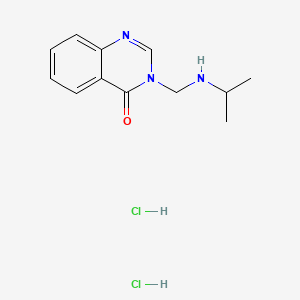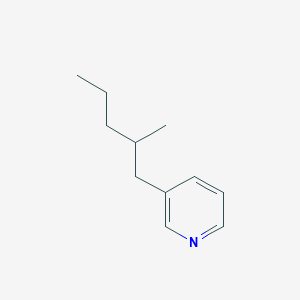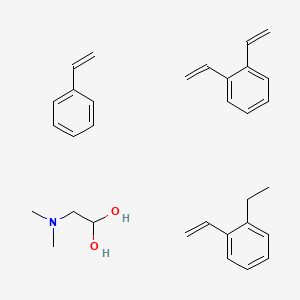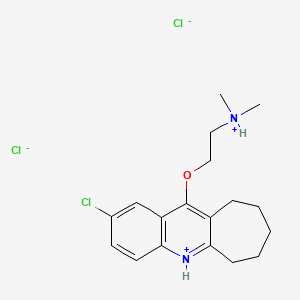
4-chloro-N-ethoxycarbonylbenzenesulfonimidate;cyclohexylazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-ethoxycarbonylbenzenesulfonimidate;cyclohexylazanium is a complex organic compound with the molecular formula C15H23ClN2O4S. This compound is characterized by the presence of a chloro-substituted benzene ring, an ethoxycarbonyl group, and a sulfonimidate moiety, combined with a cyclohexylazanium ion. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 4-chloro-N-ethoxycarbonylbenzenesulfonimidate;cyclohexylazanium involves several steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with ethyl carbamate in the presence of a base to form the sulfonimidate intermediate. This intermediate is then reacted with cyclohexylamine to yield the final product. The reaction conditions typically involve controlled temperatures and the use of solvents such as acetonitrile or chloroform.
Análisis De Reacciones Químicas
4-chloro-N-ethoxycarbonylbenzenesulfonimidate;cyclohexylazanium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonimidate group to sulfonamide.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-chloro-N-ethoxycarbonylbenzenesulfonimidate;cyclohexylazanium has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
4-chloro-N-ethoxycarbonylbenzenesulfonimidate;cyclohexylazanium can be compared with other sulfonimidate compounds such as 4-chloro-N-methylbenzenesulfonamide and 4-chlorobenzenesulfonic acid . While these compounds share similar structural features, this compound is unique due to the presence of the ethoxycarbonyl group and the cyclohexylazanium ion, which confer distinct chemical properties and reactivity.
Propiedades
| 73758-16-4 | |
Fórmula molecular |
C15H23ClN2O4S |
Peso molecular |
362.9 g/mol |
Nombre IUPAC |
4-chloro-N-ethoxycarbonylbenzenesulfonimidate;cyclohexylazanium |
InChI |
InChI=1S/C9H10ClNO4S.C6H13N/c1-2-15-9(12)11-16(13,14)8-5-3-7(10)4-6-8;7-6-4-2-1-3-5-6/h3-6H,2H2,1H3,(H,11,12,13,14);6H,1-5,7H2 |
Clave InChI |
RXEJDEQLMOQPHU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N=S(=O)(C1=CC=C(C=C1)Cl)[O-].C1CCC(CC1)[NH3+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



